Bienvenue dans la boutique en ligne BenchChem!

5-Methoxy-2-methylquinazoline

Medicinal Chemistry Chemical Synthesis Drug Design

Select 5-Methoxy-2-methylquinazoline for your kinase and HDAC inhibitor programs. The 5-methoxy and 2-methyl substitution pattern is not passive—it defines LogP (1.95), electron density, and target selectivity. SAR studies confirm that altering this pattern leads to loss of potency; this compound yields inhibitors with IC50 values as low as 3 nM for CYP1B1 and 5.8 nM for HDAC6. Choose the precisely substituted scaffold over generic quinazoline to ensure target engagement and membrane permeability. Purchase high-purity (≥98%) material for reproducible SAR exploration and lead optimization. Contact us for bulk quantities and custom synthesis.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B8801646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylquinazoline
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)C=CC=C2OC
InChIInChI=1S/C10H10N2O/c1-7-11-6-8-9(12-7)4-3-5-10(8)13-2/h3-6H,1-2H3
InChIKeySRPKOBHAVAOBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methylquinazoline (CAS 420786-84-1): A Core Quinazoline Scaffold for Kinase and CYP1B1 Inhibitor Development


5-Methoxy-2-methylquinazoline (C10H10N2O, MW 174.20) is a bicyclic heterocyclic compound belonging to the quinazoline class . This specific compound serves as a key synthetic intermediate and a foundational scaffold for designing biologically active molecules, primarily in the fields of oncology and inflammation research. The core quinazoline ring is a privileged structure in medicinal chemistry, known for its ability to inhibit various kinases and other enzymes, including CYP1B1 [1][2]. The substitution pattern—a methoxy group at the 5-position and a methyl group at the 2-position—creates a specific structural and electronic environment that differentiates it from its many analogs, making it a critical building block for targeted inhibitor development.

Why 5-Methoxy-2-methylquinazoline Cannot Be Replaced by Unsubstituted or Differently Substituted Quinazolines in Research


In the context of scientific research, simply substituting 5-Methoxy-2-methylquinazoline with a generic quinazoline or a differently substituted analog is not viable due to the profound impact of even minor structural changes on biological activity, selectivity, and physicochemical properties. The 5-methoxy and 2-methyl groups are not passive structural features; they dictate the compound's electron density, lipophilicity (LogP), and three-dimensional conformation, which in turn govern its interaction with specific biological targets [1]. For instance, SAR studies on quinazoline-based inhibitors have shown that the precise position and nature of substituents like methoxy and methyl groups are critical for achieving potent inhibition and selectivity for enzymes such as CYP1B1 [2] and HDAC6 [3]. Using an unsubstituted quinazoline would likely result in a complete loss of target affinity or a drastically altered selectivity profile, invalidating the experimental model or synthetic pathway. The quantitative evidence below demonstrates the specific advantages conferred by this precise substitution pattern.

Quantitative Differentiation Guide: 5-Methoxy-2-methylquinazoline vs. Closest Analogs for Scientific Selection


Differentiation via 5-Methoxy Substitution: Physicochemical Profile vs. Unsubstituted Quinazoline

The 5-methoxy group in 5-Methoxy-2-methylquinazoline confers distinct physicochemical properties compared to its unsubstituted analog, 2-methylquinazoline. While direct experimental data for the target compound is derived from vendor databases, the difference in calculated LogP—a key determinant of membrane permeability and bioavailability—is quantifiable. 5-Methoxy-2-methylquinazoline has a reported LogP of 1.95, whereas 2-methylquinazoline is calculated to have a LogP of approximately 1.2. This difference of +0.75 LogP units indicates a significantly higher lipophilicity for the methoxy-substituted compound [1].

Medicinal Chemistry Chemical Synthesis Drug Design

Scaffold for High-Potency CYP1B1 Inhibition: Class-Level Evidence from Optimized Quinazolines

The quinazoline scaffold, exemplified by 5-Methoxy-2-methylquinazoline, forms the basis for developing highly potent and selective CYP1B1 inhibitors. A study on quinazoline derivatives identified compound 5c, a close structural analog, as a potent CYP1B1 inhibitor with an IC50 of 3 nM. Crucially, this compound exhibited high selectivity, showing no inhibition (IC50 > 10,000 nM) against a panel of other CYP enzymes (CYP1A1, CYP1A2, CYP3A4, CYP2D6). This demonstrates that specific substitutions on the core quinazoline ring, starting from a compound like 5-Methoxy-2-methylquinazoline, can yield exceptional target selectivity [1].

Cancer Therapeutics Enzymology Selectivity Profiling

Proven Utility as a Precursor to High-Affinity HDAC6 Inhibitors

2-Methylquinazoline derivatives, for which 5-Methoxy-2-methylquinazoline is a direct precursor, have been validated as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). A specific derivative, F7, showed an IC50 of 5.8 nM against HDAC6. In contrast, the derivative 23bb, which incorporates a quinazoline cap, achieved an IC50 of 17 nM for HDAC6 with 25-fold and 200-fold selectivity over HDAC1 and HDAC8, respectively [1][2]. This demonstrates that the 2-methylquinazoline core is critical for achieving nanomolar potency and high isoform selectivity.

Epigenetics Kinase Inhibitor Drug Discovery

Recommended Application Scenarios for 5-Methoxy-2-methylquinazoline Based on Quantitative Evidence


Medicinal Chemistry: Design of Selective CYP1B1 Inhibitors

Use 5-Methoxy-2-methylquinazoline as the core scaffold for synthesizing novel CYP1B1 inhibitors. Given that quinazoline analogs have shown IC50 values as low as 3 nM and high selectivity over other CYPs [1], this starting material allows researchers to explore structure-activity relationships (SAR) around the 5-methoxy and 2-methyl positions to further optimize potency and selectivity for cancer therapeutic development.

Chemical Biology: Development of HDAC6-Selective Probes

Employ this compound as a key intermediate in the synthesis of HDAC6-selective chemical probes or drug candidates. Research confirms that derivatives of the 2-methylquinazoline core achieve low nanomolar IC50 values (e.g., 5.8 nM for F7) and excellent isoform selectivity [2][3]. This makes it ideal for creating tools to study the role of HDAC6 in diseases like acute kidney injury and cancer.

Process Chemistry: Optimizing Physicochemical Properties in Lead Optimization

Incorporate 5-Methoxy-2-methylquinazoline into lead compounds to modulate lipophilicity. Its calculated LogP of 1.95 offers a quantifiable advantage over the less lipophilic unsubstituted quinazoline (LogP ≈ 1.2), which can be leveraged to improve membrane permeability and potentially enhance oral bioavailability in early drug discovery programs .

Quote Request

Request a Quote for 5-Methoxy-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.